CP-346086 is a highly potent, orally active small-molecule inhibitor of microsomal triglyceride transfer protein (MTP), a chaperone essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins. In procurement and preclinical research contexts, CP-346086 is prioritized for its exceptional baseline potency, demonstrating an IC50 of 2.0 nM against both human and rodent MTP. Unlike agents with narrow lipid specificities, CP-346086 equally inhibits the transfer of triglycerides and cholesteryl esters (IC50 = 1.9 nM) while maintaining strict selectivity over cholesteryl ester transfer protein (CETP). This dual capability, combined with its ability to block ApoB secretion in HepG2 cells (IC50 = 2.6 nM) without affecting ApoA-I, makes it a premier reference compound for in vitro and in vivo models of dyslipidemia, atherosclerosis, and hepatic lipid metabolism [1].
Substituting CP-346086 with other in-class MTP inhibitors, such as lomitapide or SLX-4090, compromises assay sensitivity and systemic modeling accuracy. While lomitapide and SLX-4090 are established MTP inhibitors, they exhibit lower in vitro potency (IC50 of 5.0 to 8.0 nM) compared to CP-346086 (IC50 = 2.0 nM), necessitating higher dosing that can introduce solvent toxicity or off-target effects in sensitive primary hepatocyte cultures. Furthermore, enterocyte-specific inhibitors like SLX-4090 fail to model hepatic MTP inhibition, rendering them unsuitable for non-alcoholic fatty liver disease (NAFLD) or systemic very-low-density lipoprotein (VLDL) assembly studies. CP-346086 provides validated, equipotent cross-species translation (human, rat, mouse) and systemic distribution, ensuring reproducible lipid suppression across both intestinal and hepatic compartments in preclinical models [1].
In direct biochemical comparisons of MTP-mediated triglyceride transfer, CP-346086 demonstrates superior potency against human and rodent MTP compared to standard clinical and research benchmarks. CP-346086 achieves an IC50 of 2.0 nM, whereas lomitapide (BMS-201038) and SLX-4090 exhibit IC50 values in the 5.0 to 8.0 nM range. This 2.5- to 4-fold increase in potency allows researchers to achieve complete MTP blockade at lower concentrations .
| Evidence Dimension | In vitro MTP inhibition (IC50) |
| Target Compound Data | 2.0 nM |
| Comparator Or Baseline | Lomitapide / SLX-4090 (5.0 - 8.0 nM) |
| Quantified Difference | 2.5x to 4x higher potency |
| Conditions | In vitro human and rodent MTP-mediated triglyceride transfer assay |
Higher potency enables lower working concentrations in cellular assays, minimizing DMSO solvent effects and preserving cell viability in sensitive hepatocyte cultures.
A critical procurement differentiator for CP-346086 is its absolute selectivity for MTP over other lipid transfer proteins. While it inhibits MTP at 2.0 nM, CP-346086 shows zero inhibition of Cholesteryl Ester Transfer Protein (CETP) at concentrations up to 10 µM. This represents a >5000-fold selectivity window, confirming that the compound does not alter the physicochemical properties of donor/acceptor vesicles or cause off-target lipid transfer interference [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
| Target Compound Data | MTP IC50 = 2.0 nM |
| Comparator Or Baseline | CETP IC50 > 10,000 nM |
| Quantified Difference | >5000-fold selectivity for MTP over CETP |
| Conditions | In vitro lipid transfer assays |
Ensures that experimental alterations in lipid profiles are strictly MTP-mediated, preventing confounding data in complex plasma or in vivo models.
Unlike inhibitors that may exhibit biased transfer blockade, CP-346086 provides uniform inhibition across the primary neutral lipids handled by MTP. It blocks human MTP-mediated transfer of cholesteryl oleate with an IC50 of 1.9 nM, which is statistically indistinguishable from its inhibition of triglyceride transfer (IC50 = 2.0 nM). This ensures a complete halt of ApoB lipidation regardless of the lipid substrate [1].
| Evidence Dimension | Inhibition of specific lipid transfer (IC50) |
| Target Compound Data | Cholesteryl oleate transfer IC50 = 1.9 nM |
| Comparator Or Baseline | Triglyceride transfer IC50 = 2.0 nM |
| Quantified Difference | Equipotent inhibition (0.1 nM difference) |
| Conditions | Human MTP-mediated transfer between synthetic donor and acceptor liposomes |
Simplifies experimental design by guaranteeing that both major neutral lipid transfers are simultaneously and equally blocked during VLDL/chylomicron assembly studies.
For in vivo procurement, CP-346086 acts as a highly penetrant positive control. In wild-type mice and rats, a 2-week oral administration of CP-346086 at 10 mg/kg/day resulted in a 75% reduction in LDL cholesterol and a 62% to 75% reduction in plasma triglycerides relative to vehicle baselines. This robust systemic efficacy is driven by its dual ability to inhibit both hepatic and intestinal lipoprotein secretion[1].
| Evidence Dimension | Plasma lipid reduction |
| Target Compound Data | 75% reduction in LDL-C; 62-75% reduction in triglycerides |
| Comparator Or Baseline | Vehicle control (0% reduction) |
| Quantified Difference | Up to 75% absolute reduction in atherogenic lipids |
| Conditions | 10 mg/kg/day oral gavage for 2 weeks in mice/rats |
Provides researchers with a reliable, highly effective positive control for inducing profound hypolipidemia in preclinical cardiovascular and metabolic studies.
Because CP-346086 achieves up to 75% reduction in LDL-C and triglycerides in vivo, it is the optimal positive control for evaluating novel lipid-lowering therapeutics. Its equipotent cross-species activity ensures that dosing regimens translate seamlessly from murine models to larger mammals without the need for species-specific recalibration[1].
Unlike enterocyte-specific inhibitors (e.g., SLX-4090), CP-346086 effectively blocks hepatic MTP. By inhibiting ApoB secretion in hepatocytes (IC50 = 2.6 nM), it forces the intracellular accumulation of triglycerides. This makes it an essential pharmacological tool for rapidly inducing in vitro and in vivo models of hepatic steatosis for NAFLD and NASH research [1].
Given its equipotent inhibition of both triglyceride (IC50 = 2.0 nM) and cholesteryl oleate (IC50 = 1.9 nM) transfer, CP-346086 is the preferred probe for dissecting the biogenesis of ApoB-containing lipoproteins. Its lack of CETP off-target activity ensures that any observed changes in lipoprotein composition are strictly due to MTP blockade at the endoplasmic reticulum [2].